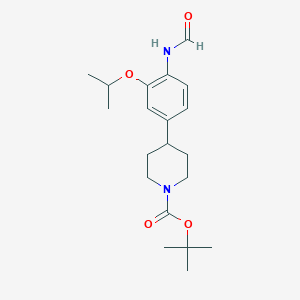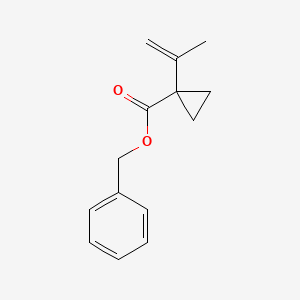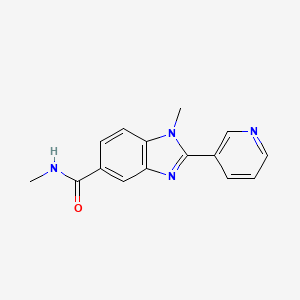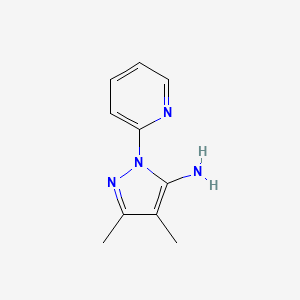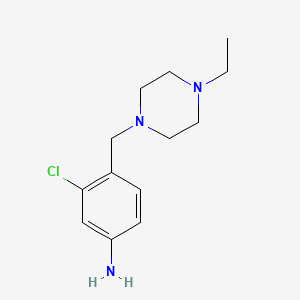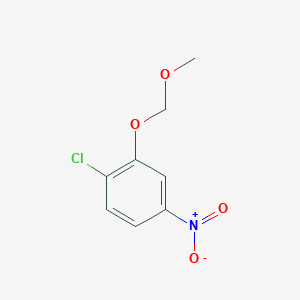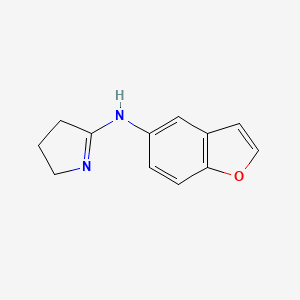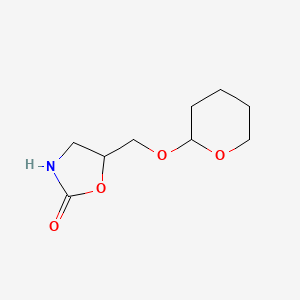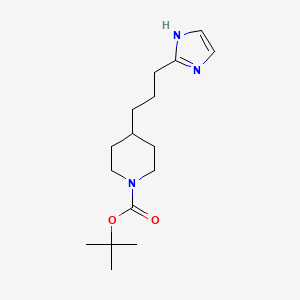
tert-butyl 4-(3-(1H-imidazol-2-yl)propyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(3-(1H-imidazol-2-yl)propyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an imidazole moiety
Métodos De Preparación
The synthesis of tert-butyl 4-(3-(1H-imidazol-2-yl)propyl)piperidine-1-carboxylate typically involves a series of chemical reactions. One common method includes the protection of the amine group, followed by alkylation and acylation reactions. The starting materials often include piperidine derivatives and imidazole compounds. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
Tert-butyl 4-(3-(1H-imidazol-2-yl)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Tert-butyl 4-(3-(1H-imidazol-2-yl)propyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(3-(1H-imidazol-2-yl)propyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity. The piperidine ring can also contribute to the compound’s overall conformation and binding affinity .
Comparación Con Compuestos Similares
Tert-butyl 4-(3-(1H-imidazol-2-yl)propyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound has a benzimidazole ring instead of an imidazole ring, which can affect its chemical properties and biological activity.
Tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate: This compound lacks the propyl group, which can influence its reactivity and applications
Propiedades
Fórmula molecular |
C16H27N3O2 |
|---|---|
Peso molecular |
293.40 g/mol |
Nombre IUPAC |
tert-butyl 4-[3-(1H-imidazol-2-yl)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H27N3O2/c1-16(2,3)21-15(20)19-11-7-13(8-12-19)5-4-6-14-17-9-10-18-14/h9-10,13H,4-8,11-12H2,1-3H3,(H,17,18) |
Clave InChI |
RFPDQDWYGFOJHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CCCC2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


